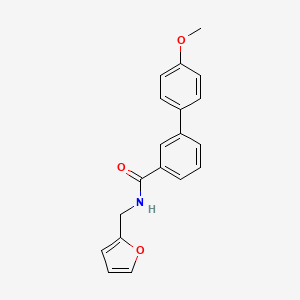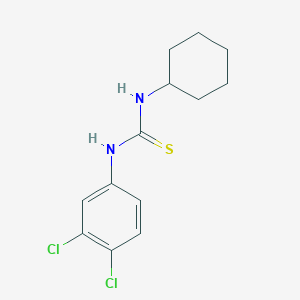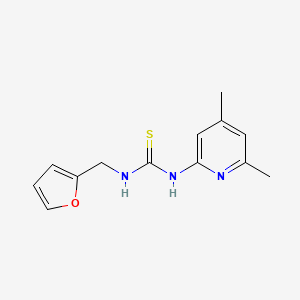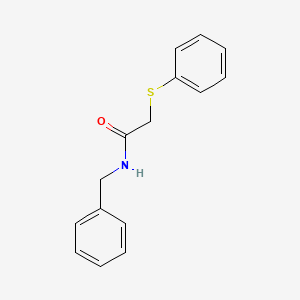
N-(2-furylmethyl)-4'-methoxy-3-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-4'-methoxy-3-biphenylcarboxamide (FMOC-L-phenylalanine) is a synthetic compound widely used in scientific research for its unique properties.
作用機序
FMOC-L-phenylalanine works by binding to specific amino acid residues in proteins and altering their fluorescence properties. The compound has a high quantum yield and is highly sensitive to changes in the local environment, making it an ideal probe for studying protein dynamics.
Biochemical and Physiological Effects
FMOC-L-phenylalanine has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic.
実験室実験の利点と制限
One of the main advantages of FMOC-L-phenylalanine is its high sensitivity and selectivity for specific amino acid residues in proteins. The compound is also easy to use and does not require any specialized equipment. However, one limitation of FMOC-L-phenylalanine is its relatively low solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of FMOC-L-phenylalanine in scientific research. One area of interest is the development of new fluorescent probes with increased sensitivity and selectivity for specific amino acid residues. Another area of interest is the use of FMOC-L-phenylalanine in the study of protein-protein interactions in living cells. Finally, FMOC-L-phenylalanine could be used in the development of new drugs and therapies for various diseases and disorders.
合成法
FMOC-L-phenylalanine is synthesized through a multi-step process involving the protection of the carboxyl group and the amino group of L-phenylalanine, followed by the addition of the furylmethyl group. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
FMOC-L-phenylalanine is widely used as a fluorescent probe in various scientific research applications. It is used to study protein-protein interactions, enzyme kinetics, and receptor-ligand binding. The compound is also used in the study of peptide and protein structure and function.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-17-9-7-14(8-10-17)15-4-2-5-16(12-15)19(21)20-13-18-6-3-11-23-18/h2-12H,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBBKNRXMUUDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Furylmethyl)-4'-methoxy-3-biphenylcarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5760141.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5760142.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5760158.png)




![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-benzimidazole](/img/structure/B5760169.png)
![methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoate](/img/structure/B5760179.png)
![ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5760185.png)
![3,4-dimethoxy-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5760203.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5760207.png)
![ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5760220.png)